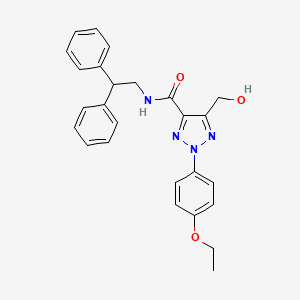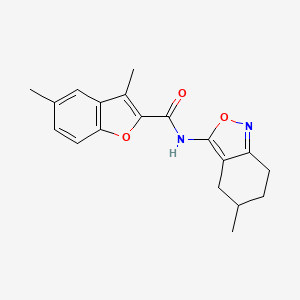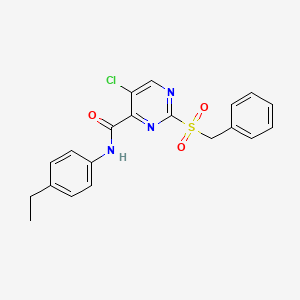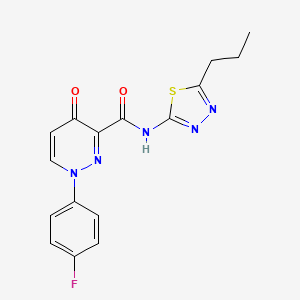![molecular formula C20H23ClN2O2 B11384258 4-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11384258.png)
4-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドは、クロロ基、メトキシフェニル基、およびピロリジニルエチル基が置換されたベンザミドコアを特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
4-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドの合成は、一般的に複数の段階を伴います。
ピロリジニルエチル中間体の生成: 最初の段階は、4-メトキシフェニルアセトニトリルとピロリジンを塩基性条件下で反応させて、ピロリジニルエチル中間体を生成することです。
塩素化: 次に、中間体をチオニルクロリドや五塩化リンなどの塩素化剤を用いて塩素化して、クロロ基を導入します。
アミド化: 最後に、塩素化された中間体を、トリエチルアミンなどの塩基の存在下で4-クロロベンゾイルクロリドと反応させて、目的のベンザミド化合物を生成します。
工業的製造方法
この化合物の工業的製造には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクターの使用、高度な精製技術、および一貫性とスケーラビリティを確保するための厳格な品質管理対策が含まれる場合があります。
3. 化学反応解析
反応の種類
4-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドは、次のような様々な化学反応を起こす可能性があります。
酸化: メトキシ基は、強い酸化条件下でヒドロキシル基に酸化される可能性があります。
還元: クロロ基は、水素化リチウムアルミニウムなどの還元剤を使用して水素原子に還元される可能性があります。
置換: クロロ基は、適切な条件下でアミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: 無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: 水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 4-ヒドロキシ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドの生成。
還元: N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドの生成。
置換: クロロ基を様々な置換基で置換したN-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミド誘導体の生成。
4. 科学研究への応用
4-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドは、いくつかの科学研究に応用されています。
医薬品化学: 特定の受容体や酵素を標的とした薬剤の開発において、薬理学的に活性な薬剤としての可能性が検討されています。
生物学的研究: この化合物は、生物学的標的との相互作用と細胞経路への影響を理解するための研究に使用されています。
工業的用途: 潜在的な治療効果を持つより複雑な分子の合成における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Pyrrolidinyl Ethyl Intermediate: The initial step involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under basic conditions to form the pyrrolidinyl ethyl intermediate.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: Finally, the chlorinated intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.
Substitution: Formation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide derivatives with various substituents replacing the chloro group.
科学的研究の応用
4-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
作用機序
4-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。ピロリジニルエチル基は、これらの標的に対する結合親和性と選択性を高め、生物学的経路のモジュール化につながります。正確な経路と標的は、特定の用途と研究対象の生物学的システムによって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
4-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミド誘導体: ベンザミドコアに異なる置換基を持つ構造が類似した化合物。
ピロリジン誘導体: 生物活性と薬理学的特性で知られるピロリジン環を特徴とする化合物。
独自性
4-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]ベンザミドは、クロロ基、メトキシフェニル基、およびピロリジニルエチル基の組み合わせによって独特であり、特定の化学的および生物学的特性を付与します。この独自性は、研究と潜在的な治療的用途にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
4-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide derivatives: Compounds with similar structures but different substituents on the benzamide core.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, which is known for its biological activity and pharmacological properties.
Uniqueness
This compound is unique due to the combination of its chloro, methoxyphenyl, and pyrrolidinyl ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H23ClN2O2 |
|---|---|
分子量 |
358.9 g/mol |
IUPAC名 |
4-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-18-10-6-15(7-11-18)19(23-12-2-3-13-23)14-22-20(24)16-4-8-17(21)9-5-16/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
InChIキー |
PQIWCGNOOOQFKI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11384181.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B11384193.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11384195.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11384202.png)




![Methyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11384232.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11384246.png)
![N-{7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide](/img/structure/B11384262.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11384278.png)
